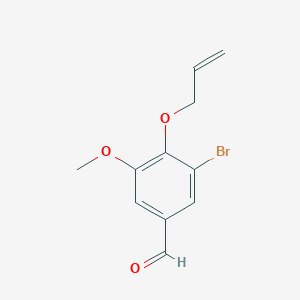

4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCZXYRKJNJTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001226912 | |

| Record name | 3-Bromo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361465-10-3 | |

| Record name | 3-Bromo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361465-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 4 Allyloxy 3 Bromo 5 Methoxybenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde, two primary disconnections are evident:

C-O Ether Bond: The most logical first disconnection is the ether linkage of the allyloxy group. This disconnection points to the Williamson ether synthesis as a final step, identifying an allyl halide (e.g., allyl bromide) and the phenoxide of 3-bromo-4-hydroxy-5-methoxybenzaldehyde as the immediate precursors.

C-Br Aromatic Bond: The second disconnection targets the carbon-bromine bond. This suggests an electrophilic aromatic substitution reaction, specifically bromination, on a phenolic aldehyde precursor, 4-hydroxy-5-methoxybenzaldehyde.

This retrosynthetic approach simplifies the complex target molecule into more accessible starting materials, outlining a clear and logical forward-synthesis pathway.

Precursor Compounds and Derivatization Strategies

The success of the synthesis hinges on the careful selection and modification of precursor compounds to build the molecular framework.

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a widely available and renewable starting material, making it a common precursor in the synthesis of substituted benzaldehydes. tandfonline.comresearchgate.net However, the direct synthesis of this compound from vanillin presents a regiochemical challenge.

The directing effects of the substituents on the vanillin ring guide the position of incoming electrophiles. The hydroxyl (-OH) group at C4 is a powerful activating ortho-, para-director, while the methoxy (B1213986) (-OCH3) group at C3 is also an ortho-, para-director. The aldehyde (-CHO) is a deactivating meta-director. In electrophilic aromatic substitution, the strongly activating hydroxyl group dominates, directing substitution to the C5 position (ortho to the hydroxyl and meta to the aldehyde). nvcc.edu Consequently, the direct bromination of vanillin yields 5-bromo-4-hydroxy-3-methoxybenzaldehyde (5-bromovanillin), an isomer of the required precursor. tandfonline.com

Therefore, while vanillin is a key starting material for many related compounds, obtaining the necessary 3-bromo-4-hydroxy-5-methoxybenzaldehyde intermediate requires a synthetic route that circumvents this regiochemical outcome, possibly starting from an isomeric precursor or involving a more complex, multi-step sequence.

The introduction of a bromine atom onto the aromatic ring is a critical step, typically achieved through electrophilic aromatic substitution. gaacademy.org Various brominating agents and conditions have been documented for phenolic aldehydes. A common method involves the in-situ generation of bromine (Br2) from potassium bromate (B103136) (KBrO3) and hydrobromic acid (HBr) in a solvent like glacial acetic acid. nvcc.edu

For the hypothetical precursor 4-hydroxy-5-methoxybenzaldehyde, the directing effects would favor the desired outcome. The hydroxyl group at C4 would strongly direct the incoming bromine electrophile to the ortho position at C3, leading to the formation of the key intermediate, 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

Table 1: Example Conditions for Bromination of Phenolic Aldehydes

| Reagents | Solvent | Conditions | Reference |

|---|---|---|---|

| KBrO3, 48% HBr | Glacial Acetic Acid | Stir at room temperature for 45 minutes | nvcc.edu |

| Br2 | Methanol (MeOH) | Reaction for 30 seconds in an ice-water bath | udel.edu |

| Br2 | Acetic Acid | Not specified | rsc.org |

The final functionalization step is the introduction of the allyloxy group onto the phenolic oxygen of the 3-bromo-4-hydroxy-5-methoxybenzaldehyde intermediate. This is achieved by converting the hydroxyl group into a more nucleophilic phenoxide ion, which then reacts with an allyl halide. This process is a classic example of O-alkylation. organic-synthesis.com A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl group. The resulting phenoxide anion then undergoes a nucleophilic attack on an electrophilic allyl source, typically allyl bromide or allyl chloride.

Established Reaction Pathways and Conditions for its Formation

The key transformation in the final step of the proposed synthesis is the Williamson ether synthesis, a reliable and widely used method for forming ethers.

The Williamson ether synthesis is a versatile and robust method that proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this reaction, the phenoxide ion generated from 3-bromo-4-hydroxy-5-methoxybenzaldehyde acts as the nucleophile, attacking the electrophilic methylene carbon of the allyl halide. This backside attack displaces the halide leaving group in a single, concerted step to form the C-O ether bond, yielding the final product, this compound. wikipedia.org

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), which can solvate the cation of the phenoxide salt without hindering the nucleophilicity of the anion. wikipedia.org The reaction is often heated to ensure a reasonable reaction rate, with typical temperatures ranging from 50 to 100 °C. wikipedia.org

Table 2: Typical Conditions for Williamson Ether Synthesis of Phenols

| Base | Alkylating Agent | Solvent | Conditions | Reference |

|---|---|---|---|---|

| K2CO3 or Cs2CO3 | Primary Alkyl Halide | Acetonitrile | Room temperature, 6 hours | organic-synthesis.com |

| NaH | Primary Alkyl Halide | Tetrahydrofuran (THF) | 0 °C to room temperature, 4+ hours | organic-synthesis.com |

| Not specified | Allyl Bromide | Not specified | Not specified | acs.org |

Compound Reference Table

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C11H11BrO3 |

| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | C8H8O3 |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | C8H7BrO3 |

| 5-Bromovanillin (B1210037) | 5-Bromo-4-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 |

| 4-Hydroxy-5-methoxybenzaldehyde | 4-Hydroxy-5-methoxybenzaldehyde | C8H8O3 |

| Allyl Bromide | 3-Bromoprop-1-ene | C3H5Br |

| Potassium Bromate | Potassium Bromate | KBrO3 |

| Hydrobromic Acid | Hydrobromic Acid | HBr |

| Glacial Acetic Acid | Acetic Acid | C2H4O2 |

| Potassium Carbonate | Potassium Carbonate | K2CO3 |

Strategic Halogenation Methods

The introduction of a bromine atom at the C3 position of the benzaldehyde (B42025) ring is a critical step in the synthesis of this compound. The position of halogenation is directed by the existing activating groups on the aromatic ring, namely the allyloxy and methoxy groups. A common precursor for this synthesis is 4-hydroxy-3-methoxybenzaldehyde (vanillin) or its allylated derivative.

One effective method for selective bromination of activated aromatic rings is the use of N-bromosuccinimide (NBS). This reagent is known for its ability to provide a low concentration of bromine in the reaction medium, which helps in controlling the regioselectivity of the electrophilic aromatic substitution. In a procedure analogous to the synthesis of similar brominated phenols, the reaction is often carried out in a suitable solvent like dichloromethane, sometimes with a catalytic amount of an acid or a substance like 4-dimethylaminopyridine (DMAP) to facilitate the reaction mdpi.com. The methoxy and allyloxy groups are ortho-, para-directing, and the steric hindrance from the adjacent groups favors the substitution at the C5 position relative to the aldehyde. However, to achieve the desired 3-bromo isomer, the synthesis often starts from a precursor where the desired substitution pattern is already established or can be directed.

For instance, starting with 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde), the subsequent allylation of the hydroxyl group via Williamson ether synthesis would directly yield the target molecule. This approach strategically incorporates the halogen before the etherification step.

Another halogenation strategy involves the use of an iodine pentoxide (I₂O₅)–potassium bromide (KBr) system in an aqueous medium researchgate.net. This method has been shown to be effective for the bromination of electron-rich aromatic compounds, including benzaldehydes with activating groups researchgate.net. This system offers an environmentally benign alternative to traditional bromination methods that use elemental bromine or other hazardous reagents. The reaction proceeds with excellent regioselectivity, and for substrates with both an electron-donating and an electron-withdrawing group, high yields of the corresponding aromatic bromides have been reported researchgate.net.

| Halogenation Method | Reagents | Key Features | Potential Application |

| N-Bromosuccinimide (NBS) | NBS, Dichloromethane, Acetic Acid, DMAP | High regioselectivity for activated rings, mild reaction conditions. | Selective bromination of a phenol (B47542) precursor prior to allylation mdpi.com. |

| I₂O₅-KBr System | Iodine Pentoxide, Potassium Bromide, Water | Environmentally friendly, excellent regioselectivity for electron-rich arenes researchgate.net. | Direct bromination of 4-allyloxy-3-methoxybenzaldehyde. |

Advancements in Sustainable and Efficient Synthetic Routes

Recent advancements in chemical synthesis have emphasized the development of more sustainable and efficient methods. These principles are being applied to the synthesis of complex molecules like this compound to reduce environmental impact and improve economic viability.

Green chemistry principles encourage the use of less hazardous chemicals and reaction conditions. In the context of synthesizing the target compound, this can be applied at various stages.

One key aspect is the choice of solvents and reagents. The aforementioned use of an I₂O₅-KBr system in water for bromination is a prime example of a greener alternative to traditional methods that often employ halogenated solvents and hazardous bromine sources researchgate.net. Water as a solvent is non-toxic, non-flammable, and readily available.

Furthermore, the allylation step, typically a Williamson ether synthesis, can be optimized to align with green chemistry principles. Traditional methods often use polar aprotic solvents like dimethylformamide (DMF). However, greener alternatives such as acetone or catalyst-free conditions in aqueous media under microwave irradiation have been explored for similar etherification reactions mdpi.comrsc.org. These approaches can lead to shorter reaction times, reduced energy consumption, and easier product isolation.

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Safer Solvents | Replacing hazardous organic solvents with benign alternatives. | Using water as a solvent for the bromination step researchgate.net. |

| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. | Utilizing catalytic systems that are highly selective and efficient. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Microwave-assisted synthesis for the allylation step can reduce reaction times and energy consumption rsc.org. |

Catalysis plays a pivotal role in developing efficient and sustainable synthetic routes. In the synthesis of this compound, catalysts can be employed to enhance reaction rates, improve selectivity, and enable the use of milder reaction conditions.

For the allylation of the phenolic precursor, phase-transfer catalysts (PTCs) can be utilized to facilitate the reaction between the phenoxide ion (in the aqueous phase) and allyl bromide (in the organic phase). This can eliminate the need for anhydrous conditions and expensive polar apropic solvents.

In the context of halogenation, while electrophilic aromatic substitution is the standard method, catalytic approaches are also being developed. For instance, certain Lewis acids can catalyze bromination reactions with NBS, potentially increasing the reaction rate and selectivity.

| Catalytic Approach | Reaction Step | Potential Catalyst | Advantages |

| Phase-Transfer Catalysis | Allylation (Williamson Ether Synthesis) | Quaternary ammonium salts | Facilitates reaction between different phases, avoids anhydrous conditions. |

| Lewis Acid Catalysis | Bromination | e.g., FeCl₃, AlCl₃ | Can enhance the electrophilicity of the brominating agent, potentially improving reaction rates. |

Spectroscopic and Diffraction Based Structural Elucidation of 4 Allyloxy 3 Bromo 5 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde provides distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.8 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons on the benzene (B151609) ring, being chemically non-equivalent, should appear as two distinct singlets or narrowly split doublets. The protons of the methoxy (B1213986) group will present as a sharp singlet, typically around 3.9 ppm.

The allyloxy group gives rise to a more complex set of signals. The methylene protons adjacent to the oxygen atom (-O-CH₂-) are expected to resonate as a doublet. The adjacent methine proton (-CH=) will appear as a multiplet due to coupling with both the methylene protons and the terminal vinyl protons. The two terminal vinyl protons (=CH₂) are diastereotopic and will each produce a distinct signal, likely a doublet of doublets.

In the ¹³C NMR spectrum, each unique carbon atom generates a separate signal. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (around 190 ppm). The aromatic carbons will have shifts determined by their substituents; the carbon bearing the bromo group and the oxygen-substituted carbons will have characteristic chemical shifts. The methoxy carbon signal is anticipated around 56 ppm, while the carbons of the allyl group will appear in the aliphatic and olefinic regions of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.8 (s, 1H) | ~190 |

| Aromatic-H | ~7.4 (d, 1H), ~7.3 (d, 1H) | ~153 (C-O), ~150 (C-O), ~132 (C-CHO), ~115 (C-Br), ~114 (Ar-CH), ~112 (Ar-CH) |

| Methoxy (-OCH₃) | ~3.9 (s, 3H) | ~56 |

| Allyl (-OCH₂CH=CH₂) | ~4.6 (dt, 2H) | ~70 (-OCH₂) |

| Allyl (-OCH₂CH=CH₂) | ~6.0 (m, 1H) | ~132 (-CH=) |

Note: Data is predictive and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

2D NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde will be prominent, typically appearing around 1700-1680 cm⁻¹. The C-H stretch of the aldehyde group usually appears as a pair of weaker bands around 2850 and 2750 cm⁻¹.

Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. The presence of the ether linkages (both allyloxy and methoxy) will be confirmed by C-O stretching bands in the fingerprint region, typically around 1250-1000 cm⁻¹. The allyl group will also show a C=C stretching vibration around 1650 cm⁻¹ and C-H stretching for the sp² carbons above 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1680 |

| Aldehyde | C-H Stretch | 2850 & 2750 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Alkene (Allyl) | C=C Stretch | ~1650 |

| Alkene (Allyl) | =C-H Stretch | >3000 |

| Ether (Aryl-O-Alkyl) | C-O Stretch | 1250 - 1200 |

| Ether (Alkyl) | C-O Stretch | 1150 - 1085 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₁H₁₁BrO₃), the molecular weight is 271.11 g/mol . chemicalmanufacturers.in Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes), appearing at m/z 270 and 272. This pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

Computational Chemistry and Theoretical Investigations of 4 Allyloxy 3 Bromo 5 Methoxybenzaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are fundamental to its chemical behavior.

Geometry Optimization and Conformational Analysis

Before probing its electronic properties, the most stable three-dimensional arrangement of 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde must be determined. Geometry optimization calculations are performed to find the lowest energy conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure is achieved.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-donating methoxy (B1213986) and allyloxy groups, along with the electron-withdrawing bromo and aldehyde groups, creates a complex electronic environment that influences the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

| Note: These values are illustrative and based on typical ranges for similar aromatic aldehydes. Actual values would require specific DFT calculations. |

The distribution of the HOMO and LUMO across the molecule is also revealing. In many substituted benzaldehydes, the HOMO is often localized on the benzene (B151609) ring and the electron-donating substituents, while the LUMO tends to be concentrated on the electron-withdrawing aldehyde group and the aromatic ring. This distribution helps to predict which parts of the molecule are most likely to participate in electron transfer processes.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-deficient and represent likely targets for nucleophiles.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group, making it a primary site for nucleophilic attack. The oxygen atoms of the methoxy and allyloxy groups would also exhibit negative potential. In contrast, the hydrogen atom of the aldehyde group and the regions around the hydrogen atoms of the benzene ring would likely show a positive potential, indicating their susceptibility to nucleophilic species.

Table 2: Predicted Molecular Electrostatic Potential Hotspots

| Atomic Site | Predicted Electrostatic Potential | Implication |

| Carbonyl Oxygen | Highly Negative | Site for electrophilic attack/hydrogen bond acceptor |

| Aldehyde Hydrogen | Positive | Site for nucleophilic attack |

| Aromatic Ring | Varied (influenced by substituents) | Potential for electrophilic aromatic substitution |

| Bromine Atom | Slightly Positive (sigma-hole) | Potential for halogen bonding |

Analysis of Intermolecular Interactions and Supramolecular Architectures

The way individual molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. These intermolecular interactions, though weaker than covalent bonds, play a crucial role in the formation of supramolecular architectures.

Hydrogen Bonding and Halogen Bonding Interactions

Although this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can act as a hydrogen bond acceptor. The oxygen atoms of the aldehyde, methoxy, and allyloxy groups are all potential sites for forming hydrogen bonds with suitable donor molecules. In a pure crystal, weak C-H···O hydrogen bonds may play a role in the packing arrangement.

A more significant interaction for this molecule is likely to be halogen bonding. The bromine atom, being a halogen, can participate in halogen bonds. This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a "sigma-hole") and interacts with a nucleophilic site, such as an oxygen or nitrogen atom on an adjacent molecule. The presence of the electron-withdrawing aldehyde and the aromatic ring can enhance the positive character of the sigma-hole on the bromine atom, making halogen bonding a potentially important directional force in its crystal lattice.

Energy Framework Analysis of Crystal Packing

A comprehensive search of available scientific literature and chemical databases did not yield any specific studies on the energy framework analysis of the crystal packing for the compound this compound. This type of analysis, which is crucial for understanding the intermolecular forces that govern the three-dimensional arrangement of molecules in a crystal lattice, appears not to have been published for this specific aldehyde.

Energy framework analysis is a computational tool used to visualize and quantify the interaction energies between molecules within a crystal structure. It typically involves calculating the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its surrounding neighbors. The results are often represented as diagrams or frameworks, where the thickness and color of connecting cylinders between molecular pairs indicate the strength of the various interaction energies. This analysis provides valuable insights into the stability of the crystal packing and the dominant forces at play, such as hydrogen bonds, halogen bonds, or van der Waals interactions.

While computational studies, including Density Functional Theory (DFT) and Hirshfeld surface analysis, are commonly employed to investigate the structural and electronic properties of organic molecules, specific data regarding the energy framework of this compound is not present in the reviewed literature. Such an analysis would require crystallographic data from single-crystal X-ray diffraction, which is the foundational experimental technique for determining the precise arrangement of atoms in a crystal. This structural information then serves as the input for the computational calculations of interaction energies.

The absence of this specific analysis in the public domain suggests that while the compound is known and used as a chemical intermediate, its solid-state properties and intermolecular interactions have not been the subject of detailed crystallographic and computational investigation. Further research, involving the synthesis of a single crystal and subsequent X-ray diffraction and computational analysis, would be necessary to generate the data for an energy framework analysis.

Applications of 4 Allyloxy 3 Bromo 5 Methoxybenzaldehyde in Advanced Organic Synthesis and Materials Science

Strategic Building Block in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including those with potential biological activity and sophisticated supramolecular structures.

Precursor in Pharmaceutical Intermediates Synthesis

While direct utilization of this compound in the synthesis of marketed drugs is not extensively documented, its structural motifs are present in various biologically active compounds. The brominated vanillin (B372448) core is a key component in a number of synthetic strategies aimed at producing pharmaceutical intermediates. For instance, derivatives of 3-bromo-4-hydroxy-5-methoxybenzaldehyde, a closely related compound, have been explored for their therapeutic potential. A notable example is the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzylidene-cyanoacetohydrazide, a compound derived from brominated vanillin, which has been investigated for its biological activities. nih.gov

Furthermore, the marine compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to protect skin cells from oxidative damage, highlighting the potential of brominated hydroxybenzaldehydes in dermatological applications. nih.gov The presence of the allyl group in this compound offers an additional site for chemical modification, allowing for the introduction of further diversity and complexity in the synthesis of potential drug candidates. The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build larger molecular scaffolds. wikipedia.org

Utility in the Synthesis of Calixarene (B151959) Derivatives

Calixarenes are a class of macrocyclic compounds that are widely used in supramolecular chemistry due to their ability to form host-guest complexes. The synthesis of calix nih.govresorcinarenes typically involves the acid-catalyzed condensation of a resorcinol (B1680541) with an aldehyde. atlantis-press.comatlantis-press.com The non-brominated analog, 4-allyloxy-3-methoxybenzaldehyde, has been successfully employed in the synthesis of C-4-allyloxy-3-methoxyphenylcalix nih.govresorcinarene. nih.govwisdomlib.orgnankai.edu.cn This synthesis demonstrates the feasibility of using substituted benzaldehydes to introduce specific functionalities onto the upper rim of the calixarene cavity.

By extension, this compound is a prime candidate for the synthesis of brominated calix nih.govresorcinarenes. The introduction of a bromine atom onto the calixarene scaffold can significantly influence its properties and applications. researchgate.net Bromine atoms can serve as heavy atoms for crystallographic studies, provide sites for further functionalization through cross-coupling reactions, and modulate the electronic properties and binding affinities of the calixarene host. nih.govnih.gov The presence of bromine can enhance the complexation of certain guests through halogen bonding and other non-covalent interactions. scispace.com

Integration into Polymer and Macromolecular Architectures

The dual reactivity of the allyl and aldehyde groups in this compound makes it a valuable monomer for the synthesis of functional polymers and for the modification of material surfaces.

Monomer for Functional Polymer Synthesis

The allyl group in this compound is amenable to various polymerization techniques, including free-radical polymerization and thiol-ene "click" chemistry. nih.govwikipedia.org Thiol-ene reactions are particularly attractive due to their high efficiency, orthogonality, and mild reaction conditions, making them ideal for the synthesis of well-defined polymer architectures. illinois.eduscispace.com The resulting polymers would feature pendant benzaldehyde (B42025) moieties that can be further modified to introduce a wide range of functionalities.

Moreover, substituted benzaldehydes can undergo copolymerization with other monomers, such as phthalaldehyde, to create functional polyacetals. mdpi.com This approach allows for the incorporation of the specific properties of this compound into the polymer backbone, leading to materials with tailored degradation profiles and the potential for post-polymerization modification.

| Polymerization Method | Relevant Functional Group | Potential Polymer Characteristics |

| Free-Radical Polymerization | Allyl group | Polymers with pendant aldehyde and bromo-aromatic groups. |

| Thiol-Ene "Click" Chemistry | Allyl group | Well-defined polymer networks with high functionality. illinois.eduscispace.com |

| Copolymerization | Aldehyde group | Functional polyacetals with tunable properties. mdpi.com |

Surface Modification and Bioconjugation Reagent

The aldehyde group of this compound provides a reactive handle for the covalent attachment of the molecule to surfaces and biomolecules. Aldehyde-functionalized surfaces can be used to immobilize proteins, peptides, and other biomolecules through the formation of Schiff bases with primary amines. This strategy has been successfully employed in the development of biosensors and microarrays. For example, benzaldehyde-functionalized glycans have been used to create self-assembled monolayers on surface plasmon resonance (SPR) chips for studying carbohydrate-protein interactions. nih.gov

The versatility of this compound allows for a two-pronged approach to surface functionalization. The molecule can first be attached to a surface via its allyl group through techniques like hydrosilylation on silicon-based materials or thiol-ene reactions on gold surfaces. The exposed aldehyde groups can then be used for the subsequent immobilization of biomolecules. This approach offers a high degree of control over the surface chemistry and the orientation of the immobilized species.

Development of Novel Synthetic Methodologies Facilitated by the Compound

The unique combination of an aldehyde, an allyl ether, and a brominated aromatic ring within a single molecule opens up possibilities for the development of novel synthetic methodologies, particularly in the area of multi-component reactions (MCRs). MCRs are highly efficient one-pot reactions in which three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net

Substituted benzaldehydes are common components in a variety of MCRs, such as the Biginelli and Hantzsch reactions. wisdomlib.org The presence of the allyl and bromo functionalities in this compound could be exploited to design novel tandem or cascade reactions. For instance, an initial MCR involving the aldehyde could be followed by an intramolecular reaction involving the allyl group, or a subsequent cross-coupling reaction at the bromo position. This would allow for the rapid construction of highly complex and diverse molecular scaffolds from simple starting materials. A study on a Biginelli-like MCR of 3-amino-1,2,4-triazole with aldehydes and α-carbonyl CH-acids has shown that different heterocyclic products can be obtained depending on the reaction conditions and the substituents on the benzaldehyde. atlantis-press.com

| Reaction Type | Role of this compound | Potential Outcome |

| Biginelli-like MCR | Aldehyde component | Synthesis of complex heterocyclic scaffolds. atlantis-press.com |

| Tandem MCR/Intramolecular Cyclization | Aldehyde and Allyl components | Rapid construction of polycyclic systems. |

| Tandem MCR/Cross-Coupling | Aldehyde and Bromo components | Introduction of additional diversity post-MCR. |

Emerging Research Avenues and Future Perspectives for 4 Allyloxy 3 Bromo 5 Methoxybenzaldehyde

Exploration of Undiscovered Reactivity Profiles

The reactivity of 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde is largely dictated by its three primary functional groups. While the individual reactions of aldehydes, aryl bromides, and allyl ethers are well-established, the interplay between these groups within the same molecule opens up avenues for discovering novel reactivity profiles.

One of the most predictable yet underexplored reactions for this specific substrate is the Claisen rearrangement of the allyloxy group. Heating this compound would likely induce a researchgate.netresearchgate.net-sigmatropic rearrangement to yield 3-allyl-4-hydroxy-5-bromo-6-methoxybenzaldehyde. A similar rearrangement has been documented for the related compound 4-(allyloxy)-3-methoxybenzaldehyde, which upon heating, rearranges to 3-allyl-4-hydroxy-5-methoxybenzaldehyde. chemicalbook.com

Beyond this, the presence of both an electron-donating allyloxy group and a deactivating aldehyde group, along with the bromo substituent, creates a unique electronic environment on the aromatic ring, which could lead to unusual regioselectivity in electrophilic aromatic substitution reactions .

Furthermore, the allyl group itself presents a hub of reactivity. Future research could explore various transformations of this moiety, as detailed in the table below.

| Reaction Type | Potential Reagents | Potential Product |

| Dihydroxylation | OsO₄, NMO | 4-(2,3-dihydroxypropoxy)-3-bromo-5-methoxybenzaldehyde |

| Epoxidation | m-CPBA | 4-(oxiran-2-ylmethoxy)-3-bromo-5-methoxybenzaldehyde |

| Ozonolysis | O₃, then DMS | 4-((2-oxoethoxy)methyl)-3-bromo-5-methoxybenzaldehyde |

| Heck Coupling | Aryl halide, Pd catalyst | 4-(3-arylallyloxy)-3-bromo-5-methoxybenzaldehyde |

The aldehyde functional group can also participate in a variety of condensation and addition reactions, offering further avenues for creating diverse molecular architectures.

Application in Catalyst Development and Ligand Design

The structural features of this compound make it a promising candidate for the development of novel catalysts and ligands in organometallic chemistry. The presence of multiple coordination sites—the aldehyde oxygen, the ether oxygen, and potentially the bromine atom—allows for the formation of stable complexes with various metal centers.

The aldehyde can be transformed into imines or Schiff bases through condensation with primary amines. These resulting ligands can coordinate with transition metals to form catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, Schiff base ligands derived from substituted benzaldehydes have been shown to form active complexes for various catalytic processes.

Moreover, the aryl bromide functionality can be exploited in cross-coupling reactions to introduce phosphine (B1218219) or other coordinating groups, thereby creating bidentate or tridentate ligands. The design of such ligands could be tailored to specific catalytic applications, potentially influencing the selectivity and efficiency of the catalyzed reactions. The development of new ligands from substituted benzaldehydes is a continuous area of research. rug.nl

| Potential Ligand Type | Synthetic Modification | Potential Metal Coordination |

| Schiff Base | Condensation with a chiral amine | Cu(II), Zn(II), Mn(II) |

| Phosphine Ligand | Suzuki or Sonogashira coupling with a phosphine-containing boronic acid or alkyne | Pd(II), Pt(II), Rh(I) |

| N-Heterocyclic Carbene (NHC) Precursor | Conversion of the aldehyde to an imidazole (B134444) or triazole ring | Ru(II), Ir(I) |

Advanced Computational Modeling for De Novo Design of Derivatives

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding the synthesis of new derivatives with desired functionalities. For this compound, computational modeling can be employed in several key areas.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a virtual library of derivatives to predict their biological or chemical activities. By systematically modifying the substituents on the benzaldehyde (B42025) core, QSAR models can identify the structural features that are crucial for a particular function. 2D-QSAR and 3D-QSAR studies have been successfully applied to other substituted benzaldehydes to predict their antimicrobial and other biological activities. jmaterenvironsci.comnih.gov

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. This is particularly relevant for drug discovery applications. Molecular docking has been utilized to investigate the potential of other benzaldehyde derivatives as enzyme inhibitors. researchgate.net

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity indices, and spectroscopic properties of the molecule and its derivatives. This information can help in understanding reaction mechanisms and predicting the outcomes of unexplored reactions. DFT has been used to study the structural and electronic properties of related methoxybenzaldehydes. niscpr.res.in

| Computational Method | Application | Predicted Outcome |

| QSAR | Predicting antimicrobial activity | Identification of derivatives with enhanced potency |

| Molecular Docking | Virtual screening against a protein target | Prioritization of derivatives for synthesis and biological testing |

| DFT | Investigating the mechanism of Claisen rearrangement | Calculation of activation energies and transition state geometries |

Sustainable and Scalable Production Strategies

The development of sustainable and scalable synthetic routes to this compound is crucial for its potential large-scale applications. Green chemistry principles can be applied to minimize the environmental impact of its production.

A potential green synthesis could start from vanillin (B372448), a readily available and renewable feedstock. The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde from vanillin through bromination has been reported. mdpi.com The subsequent allylation of the hydroxyl group with an allyl halide would yield the target molecule. To enhance the sustainability of this process, the use of greener solvents, such as ionic liquids or supercritical fluids, and the development of catalytic methods that avoid stoichiometric reagents should be explored.

Process intensification techniques, such as continuous flow chemistry and reactive distillation, could offer significant advantages for the scalable production of this compound. These technologies can lead to improved reaction control, higher yields, reduced waste, and enhanced safety. For example, reactive distillation has been successfully applied to the sustainable synthesis of natural benzaldehyde. acs.org The production of monobromo-benzaldehyde has also been shown to be more efficient in a continuous process compared to a batch process. ccdcindia.com

Furthermore, exploring enzymatic or biocatalytic methods for the synthesis of this compound could offer a highly sustainable alternative to traditional chemical synthesis.

| Sustainability Approach | Key Feature | Potential Benefit |

| Use of Renewable Feedstock | Starting from vanillin | Reduced reliance on petrochemicals |

| Green Solvents | Replacement of hazardous solvents | Lower environmental impact and improved safety |

| Process Intensification | Continuous flow synthesis | Higher efficiency, better scalability, and reduced waste |

| Biocatalysis | Enzymatic reactions | Mild reaction conditions and high selectivity |

Q & A

Q. What are the key synthetic routes for preparing 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzaldehyde backbone:

Allylation : React 3-bromo-5-methoxybenzaldehyde with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyloxy group .

Bromination : Optimize bromine positioning using electrophilic substitution or directed ortho-bromination. For example, NBS (N-bromosuccinimide) in CCl₄ under controlled temperatures (~0–25°C) ensures regioselectivity .

Critical Note : Monitor reaction progress via TLC and confirm purity via HPLC. Characterize intermediates using -NMR to verify substitution patterns .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify allyloxy, bromo, and methoxy groups. Compare chemical shifts with analogs (e.g., 3-bromo-2-methoxy-5-methylbenzaldehyde: δ 9.85 ppm for aldehyde proton) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected [M+H]⁺ ~ 299.0).

- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O-C ether) validate functional groups .

Advanced Research Questions

Q. How can bromination conditions be optimized to avoid di- or tri-substituted byproducts?

- Methodological Answer :

- Solvent Choice : Use non-polar solvents (e.g., CCl₄) to slow reactivity and improve selectivity .

- Catalyst Modulation : Add Lewis acids (e.g., FeCl₃) to direct bromine to the desired position.

- Temperature Control : Maintain sub-ambient temperatures (0–5°C) to minimize over-reaction.

Data Contradiction : Studies report conflicting yields (46–72%) under similar conditions. Resolve by pre-purifying starting materials and validating via GC-MS .

Q. How do steric and electronic effects influence the reactivity of the aldehyde group in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The allyloxy and methoxy groups at positions 4 and 5 create steric bulk, limiting aldehyde accessibility. Use bulky ligands (e.g., PPh₃) in Pd-catalyzed couplings to mitigate side reactions .

- Electronic Effects : The electron-withdrawing bromo group activates the aldehyde for nucleophilic additions. Compare reactivity with non-brominated analogs (e.g., 4-(allyloxy)-3-methoxybenzaldehyde) via kinetic studies .

Q. What strategies resolve discrepancies in -NMR data for synthesized batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.